The synthesis of [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride typically involves several key steps:
Industrial production may utilize large-scale reactors with optimized conditions to maximize yield and purity of the final product .
The molecular structure of [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12;/h1-3,8H,4-7,9,14H2;1H
C1COCCC1(CN)C2=CC(=CC=C2)Br.Cl
This compound features a brominated phenyl group attached to a cyclic ether structure, which contributes to its unique chemical properties .
[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride can participate in various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied .
The mechanism of action for [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with biological targets:
This interaction profile suggests that the compound could have significant implications in pharmacological studies or biochemical assays .
The physical properties of [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride include:
Chemical properties include:
Relevant data from suppliers indicate that it should be stored at room temperature to maintain integrity .
[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride has several notable applications in scientific research:
These applications highlight the compound's versatility and importance in both academic research and industrial chemistry .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7